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Introduction
Remogliflozin etabonate is a prodrug of remogliflozin, a potent and selective inhibitor of the

sodium-glucose co-transporter 2 (SGLT2). As a member of the gliflozin class, it represents a

significant therapeutic option in the management of type 2 diabetes mellitus. This technical

guide provides a comprehensive overview of the chemical structure, physicochemical

properties, mechanism of action, pharmacokinetics, and pharmacodynamics of remogliflozin
and its prodrug, remogliflozin etabonate. Detailed experimental protocols and visual

representations of key pathways are included to support research and development efforts in

this area.

Chemical Structure and Physicochemical Properties
Remogliflozin etabonate is chemically designated as ethyl [(2R,3S,4S,5R,6S)-3,4,5-

trihydroxy-6-[5-methyl-1-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]pyrazol-3-yl]oxyoxan-2-

yl]methyl carbonate. Upon oral administration, it is rapidly converted to its active form,

remogliflozin.

Table 1: Chemical and Physicochemical Properties of Remogliflozin Etabonate and

Remogliflozin
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Property Remogliflozin Etabonate Remogliflozin

Chemical Formula C₂₆H₃₈N₂O₉ C₂₃H₃₄N₂O₇

Molecular Weight 522.6 g/mol [1] 450.53 g/mol

Appearance White to off-white powder[2] Crystalline solid[3]

Melting Point

97-98°C[2] and 98.79°C (by

DSC)[4]. Note: Other sources

report ranges of 135-138°C

and 152-157°C, indicating

potential polymorphism or

differences in experimental

conditions.

Not explicitly found in

searches.

Solubility

Soluble in methanol, ethanol,

and DMSO; insoluble in water.

[2]

Soluble in ethanol, DMSO, and

dimethylformamide (approx. 30

mg/mL); sparingly soluble in

aqueous buffers (approx. 0.5

mg/mL in 1:1 ethanol:PBS pH

7.2).[3]

pKa (predicted)
Strongest Acidic: 12.2,

Strongest Basic: 1.49[5]

Not explicitly found in

searches.

logP (predicted) 3.33[5]
Not explicitly found in

searches.

Mechanism of Action: SGLT2 Inhibition
Remogliflozin is a selective inhibitor of SGLT2, a transporter primarily located in the proximal

convoluted tubule of the kidney. SGLT2 is responsible for the reabsorption of approximately

90% of the glucose filtered by the glomeruli. By inhibiting SGLT2, remogliflozin reduces renal

glucose reabsorption, leading to increased urinary glucose excretion and a subsequent

lowering of plasma glucose levels. This mechanism of action is independent of insulin secretion

or sensitivity.

Remogliflozin exhibits high selectivity for SGLT2 over SGLT1, the high-affinity sodium-glucose

co-transporter found in the small intestine and, to a lesser extent, the kidney. The selectivity
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ratio of remogliflozin for SGLT2 over SGLT1 is approximately 1:365, which minimizes the risk

of gastrointestinal side effects associated with SGLT1 inhibition.[6]

Renal Proximal Tubule

Mechanism of Remogliflozin

Glomerular Filtrate

SGLT2

Glucose & Na+

Glomerular Filtrate

Tubular Cell

Reabsorption

Bloodstream

Glucose to Blood

Remogliflozin

SGLT2 (Inhibited)

Inhibits

Urine

Increased Glucose
Excretion

Click to download full resolution via product page

Diagram 1: Mechanism of SGLT2 Inhibition by Remogliflozin.
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Pharmacokinetics
Remogliflozin etabonate is rapidly absorbed and extensively hydrolyzed to its active form,

remogliflozin, and another active metabolite, GSK279782.

Remogliflozin Etabonate
(Oral Administration) Absorption Remogliflozin

(Active)

Metabolism Elimination

GSK279782
(Active Metabolite)

Inactive Glucuronide
Metabolites

Click to download full resolution via product page

Diagram 2: Pharmacokinetic Pathway of Remogliflozin Etabonate.

Table 2: Summary of Pharmacokinetic Parameters of Remogliflozin Etabonate and its

Metabolites in Healthy Subjects and Patients with Type 2 Diabetes (T2DM)
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Parameter
Remogliflozin
Etabonate

Remogliflozin
GSK279782 (Active
Metabolite)

Tmax (h) 0.5 - 1.5[7] 1.0 - 2.5[8] 1.5 - 3.0[7]

t½ (h) ~0.4 - 0.7[6] ~2.0 - 2.3[8] Not explicitly found.

Cmax (ng/mL) Dose-dependent

559 (100 mg, T2DM)

[9], 1370 (250 mg,

T2DM)[9]

Dose-dependent

AUC₀-t (ng·h/mL) Dose-dependent

1205.1 (100 mg,

healthy)[8], 1798 (100

mg, T2DM)[9], 4610

(250 mg, T2DM)[9]

Dose-dependent

Protein Binding Not explicitly found. ~65%[9] Not explicitly found.

Metabolism
Hydrolysis to

remogliflozin

Primarily CYP3A4,

minorly CYP2C19[10]
Further metabolism

Elimination -

Primarily renal

excretion of

metabolites (~93% of

dose)[6]

Primarily renal

excretion

Pharmacodynamics
The primary pharmacodynamic effect of remogliflozin is the dose-dependent increase in

urinary glucose excretion (UGE). This effect is observed in both healthy individuals and

patients with type 2 diabetes.

In a single-dose, dose-escalation study in healthy subjects, 24-hour UGE increased with the

dose of remogliflozin etabonate, reaching a plateau at doses of 150 mg and above.[5] A

similar dose-dependent increase in UGE was observed in patients with T2DM, with a more

pronounced effect due to higher baseline plasma glucose concentrations.[5]

Table 3: Urinary Glucose Excretion (UGE) Following Single Doses of Remogliflozin Etabonate
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Population
Dose of Remogliflozin
Etabonate

24-hour UGE (g)

Healthy Volunteers 20 mg ~17.5[6]

50 mg ~25

150 mg ~35

500 mg ~40.5[6]

1000 mg ~40

Patients with T2DM 50 mg ~66.6[6]

500 mg ~112.6[6]

Experimental Protocols
SGLT2 Inhibition Assay (Cell-Based)
This protocol describes a general method for assessing the inhibitory activity of compounds

against SGLT2 expressed in a mammalian cell line.

SGLT2 Inhibition Assay Workflow

1. Culture SGLT2-expressing cells
(e.g., CHO-hSGLT2, HK-2)

2. Plate cells in a
multi-well plate

3. Incubate with test compound
(e.g., Remogliflozin)

4. Add fluorescent glucose analog
(e.g., 1-NBDG) 5. Measure fluorescence intensity 6. Calculate % inhibition and IC₅₀

Click to download full resolution via product page

Diagram 3: General Workflow for a Cell-Based SGLT2 Inhibition Assay.

Materials:

CHO-K1 cells stably expressing human SGLT2 (hSGLT2) or HK-2 cells endogenously

expressing SGLT2.[11]
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Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and

antibiotics.

Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).

Fluorescent D-glucose analog, such as 1-N-decanoyl-2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-

yl)amino)ethyl]-D-glucopyranosyl-β-D-glucopyranoside (1-NBDG).[11]

Test compound (remogliflozin) and reference SGLT2 inhibitor (e.g., dapagliflozin).

Multi-well plates (e.g., 96-well black, clear bottom).

Fluorescence plate reader.

Procedure:

Cell Culture: Maintain the SGLT2-expressing cells in appropriate culture conditions.

Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere

overnight.

Compound Incubation: Wash the cells with assay buffer. Add the test compound

(remogliflozin) at various concentrations to the wells and incubate for a predetermined time

(e.g., 15-30 minutes) at 37°C.

Substrate Addition: Add the fluorescent glucose analog (e.g., 1-NBDG) to all wells and

incubate for a specific period (e.g., 1-2 hours) at 37°C.

Measurement: Stop the uptake by washing the cells with ice-cold assay buffer. Measure the

fluorescence intensity using a plate reader at the appropriate excitation and emission

wavelengths for the fluorescent probe.

Data Analysis: Calculate the percentage of inhibition for each concentration of the test

compound relative to the control (no inhibitor). Determine the IC₅₀ value by fitting the data to

a dose-response curve.

Pharmacokinetic Study in Humans (General Protocol)
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This protocol outlines a general design for a Phase I clinical trial to assess the

pharmacokinetics of an orally administered drug like remogliflozin etabonate.

1. Subject Screening
(Inclusion/Exclusion Criteria)

2. Single Oral Dose Administration
(Fasted State)

3. Serial Blood Sampling
(Pre-dose and Post-dose timepoints)

4. Plasma Separation
and Storage

5. LC-MS/MS Analysis of
Drug and Metabolites

6. Pharmacokinetic Parameter
Calculation (Cmax, Tmax, AUC, t½)
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Click to download full resolution via product page

Diagram 4: Workflow for a Human Pharmacokinetic Study.

Study Design:

A single-center, open-label, single-dose, crossover, or parallel-group study.[5]

Enroll healthy male and/or female subjects.

Inclusion/Exclusion Criteria:

Typical inclusion criteria include age within a specific range (e.g., 18-55 years), and a body

mass index (BMI) within a healthy range.

Exclusion criteria often include a history of significant medical conditions, use of concomitant

medications, and abnormal laboratory tests.

Study Procedures:

Informed Consent and Screening: Obtain written informed consent from all subjects. Perform

screening evaluations, including medical history, physical examination, vital signs,

electrocardiogram (ECG), and clinical laboratory tests.

Dosing: After an overnight fast, administer a single oral dose of remogliflozin etabonate with

a standardized volume of water.

Blood Sampling: Collect serial blood samples into appropriate anticoagulant tubes at

predefined time points (e.g., pre-dose, and at multiple intervals up to 24 or 48 hours post-

dose).[5]

Plasma Processing and Storage: Process the blood samples by centrifugation to obtain

plasma. Store the plasma samples at -70°C or below until analysis.

Bioanalytical Method: Develop and validate a sensitive and specific bioanalytical method,

typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the

simultaneous quantification of remogliflozin etabonate, remogliflozin, and its major

metabolites in plasma.[12][13]
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Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters from the plasma

concentration-time data for each analyte using non-compartmental analysis. Key parameters

include Cmax, Tmax, AUC₀-t, AUC₀-inf, and t½.

Clinical Efficacy and Safety
Numerous clinical trials have evaluated the efficacy and safety of remogliflozin etabonate in

patients with type 2 diabetes.

Phase IIb Studies: A 12-week, randomized, double-blind, placebo- and active-controlled

study in drug-naïve T2DM patients demonstrated that remogliflozin etabonate (100, 250,

500, or 1000 mg once daily, or 250 mg twice daily) resulted in statistically significant

reductions in HbA1c compared to placebo.[14]

Phase III Studies: A 24-week, randomized, double-blind, active-controlled trial in patients

with T2DM inadequately controlled on metformin showed that remogliflozin etabonate (100

mg and 250 mg twice daily) was non-inferior to dapagliflozin (10 mg once daily) in reducing

HbA1c.

Safety Profile: Remogliflozin etabonate is generally well-tolerated. The most common

adverse events are consistent with the SGLT2 inhibitor class and include genital mycotic

infections and urinary tract infections. The incidence of hypoglycemia is low.

Conclusion
Remogliflozin etabonate, through its active metabolite remogliflozin, is an effective and well-

tolerated SGLT2 inhibitor for the treatment of type 2 diabetes. Its distinct chemical structure and

pharmacokinetic profile contribute to its clinical efficacy. This technical guide provides a

foundational understanding of its properties and the methodologies used to evaluate them,

serving as a valuable resource for researchers and drug development professionals in the field

of diabetes and metabolic diseases. Further research to clarify certain physicochemical

properties, such as the definitive melting point of the etabonate salt and the full

physicochemical profile of the active remogliflozin, would be beneficial for the scientific

community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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